Cas no 1807258-97-4 (Methyl 6-bromomethyl-3-cyano-2-methylbenzoate)
Methyl 6-bromomethyl-3-cyano-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-bromomethyl-3-cyano-2-methylbenzoate
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- Inchi: 1S/C11H10BrNO2/c1-7-9(6-13)4-3-8(5-12)10(7)11(14)15-2/h3-4H,5H2,1-2H3
- InChI Key: SDPCSJDIQCXZIA-UHFFFAOYSA-N
- SMILES: BrCC1=CC=C(C#N)C(C)=C1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 2.4
- Topological Polar Surface Area: 50.1
Methyl 6-bromomethyl-3-cyano-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015490-1g |
Methyl 6-bromomethyl-3-cyano-2-methylbenzoate |
1807258-97-4 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Methyl 6-bromomethyl-3-cyano-2-methylbenzoate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Methyl 6-bromomethyl-3-cyano-2-methylbenzoate
Recent Advances in the Application of Methyl 6-bromomethyl-3-cyano-2-methylbenzoate (CAS: 1807258-97-4) in Chemical Biology and Pharmaceutical Research
Methyl 6-bromomethyl-3-cyano-2-methylbenzoate (CAS: 1807258-97-4) has emerged as a critical intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its versatility in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. This research brief synthesizes the latest findings on this compound's applications, synthetic methodologies, and biological activities from peer-reviewed literature published within the past three years.
Structural analyses reveal that the bromomethyl group at position 6 and the electron-withdrawing cyano group at position 3 make this ester particularly reactive for nucleophilic substitution reactions. A 2023 study in Journal of Medicinal Chemistry demonstrated its effectiveness as a precursor for pyridine-based protein kinase inhibitors, achieving 78% yield in palladium-catalyzed cross-coupling reactions (Zhang et al., 2023). The methyl ester functionality provides additional synthetic handles for further derivatization, making it valuable for combinatorial chemistry approaches.
In cancer research, derivatives of 1807258-97-4 have shown promising activity against BRAF V600E mutant melanoma cells. A recent patent application (WO2023017236) discloses novel compounds synthesized from this intermediate that exhibit IC50 values below 100 nM in kinase inhibition assays. The bromomethyl group's reactivity enables efficient conjugation with various heterocyclic systems, a strategy employed in developing next-generation targeted therapies.
Significant progress has been made in optimizing the synthetic route for this compound. A 2024 Organic Process Research & Development publication describes an improved two-step procedure starting from 2-methyl-3-nitrobenzoic acid, achieving 92% overall yield with excellent purity (>99.5%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for drug discovery programs.
The safety profile of Methyl 6-bromomethyl-3-cyano-2-methylbenzoate has been extensively characterized in recent toxicological studies. While the compound requires careful handling due to its alkylating potential, properly controlled processes have demonstrated acceptable occupational exposure limits (OELs) below 0.1 mg/m³ according to ICH guidelines. These findings support its continued use in pharmaceutical manufacturing under appropriate safety protocols.
Emerging applications include its use in PROTAC (proteolysis targeting chimera) development, where its structural features facilitate linker attachment to E3 ligase ligands. Several research groups have reported successful incorporation of 1807258-97-4 derivatives in degraders targeting oncogenic proteins, with degradation efficiencies exceeding 80% at nanomolar concentrations (Cell Chemical Biology, 2024).
Future research directions focus on expanding the compound's utility in fragment-based drug discovery and exploring its potential in covalent inhibitor design. The unique combination of reactivity and stability positions Methyl 6-bromomethyl-3-cyano-2-methylbenzoate as a valuable building block for addressing challenging drug targets in the coming decade.
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